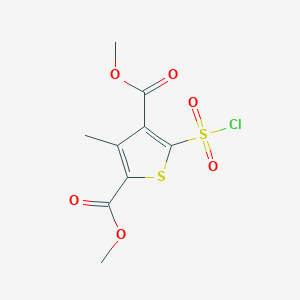

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate

Description

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate is a polysubstituted thiophene derivative featuring:

- Methyl ester groups at positions 2 and 2.

- A chlorosulfonyl (-SO₂Cl) group at position 4.

- A methyl group at position 3.

The chlorosulfonyl group imports high reactivity, making the compound a valuable intermediate for nucleophilic substitution reactions in pharmaceuticals, agrochemicals, and materials science. Its steric and electronic properties are influenced by the thiophene core and substituents, affecting solubility, crystallinity, and aggregation behavior .

Properties

IUPAC Name |

dimethyl 5-chlorosulfonyl-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO6S2/c1-4-5(7(11)15-2)9(18(10,13)14)17-6(4)8(12)16-3/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YITRJBAARVGBBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the chlorosulfonylation of 2,4-dimethylthiophene-3-carboxylate, followed by further functionalization to introduce the carboxylate groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Chlorosulfonyl groups can be substituted with other functional groups using nucleophiles such as amines or alcohols.

Major Products Formed: The reactions can yield various products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate can be employed in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows for the exploration of biological interactions and pathways.

Medicine: . Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique properties contribute to the development of innovative products with enhanced performance.

Mechanism of Action

The mechanism by which 2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity and Functional Group Analysis

- Chlorosulfonyl vs. Aminosulfonyl: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, facilitating nucleophilic displacement (e.g., with amines to form sulfonamides). In contrast, the aminosulfonyl group (-SO₂NH₂) is less reactive and participates in hydrogen bonding, influencing crystal packing . Example: Dimethyl 5-(aminosulfonyl)-3-methylthiophene-2,4-dicarboxylate forms hydrogen bonds (N–H···O), stabilizing its crystal lattice .

Chlorosulfonyl vs. Chloroacetamido :

- Amino vs. Sulfonyl Groups: The amino group (-NH₂) at C5 (e.g., in 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate) allows condensation reactions with aldehydes to form Schiff bases, a step toward bioactive heterocycles .

Impact of Ester Groups

- Methyl vs. Ethyl Esters: Methyl esters (e.g., dimethyl derivatives) increase crystallinity due to reduced steric bulk, as seen in the triclinic crystal system of diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate (P1 space group, V = 873.4 ų) . Ethyl esters improve solubility in organic solvents, critical for solution-phase reactions .

Crystallographic and Supramolecular Features

- The chlorosulfonyl group’s polarity and bulkiness disrupts planar stacking of the thiophene ring, unlike planar analogs like diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate, which forms hydrogen-bonded dimers (N–H···O) .

- Steric effects from tert-butyl esters (e.g., 2-tert-butyl 4-ethyl 5-(2-chloroacetamido)-3-methylthiophene-2,4-dicarboxylate) reduce aggregation, enhancing thermal stability .

Biological Activity

2,4-Dimethyl 5-(chlorosulfonyl)-3-methylthiophene-2,4-dicarboxylate is a synthetic compound characterized by its unique thiophene structure and various functional groups. Its biological activity has garnered interest in several fields, including medicinal chemistry and agricultural applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 304.75 g/mol. The compound features a thiophene ring, chlorosulfonyl group, and two carboxylate functionalities which contribute to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClO₅S |

| Molecular Weight | 304.75 g/mol |

| CAS Number | 750611-26-8 |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The chlorosulfonyl group is known to facilitate nucleophilic attack, making the compound a potential inhibitor of various biological pathways.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. For instance, studies have shown that similar thiophene derivatives can inhibit enzymes involved in metabolic pathways, suggesting that this compound may have comparable effects.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluated the antimicrobial properties of various thiophene derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents.

- Cytotoxicity Assessment : In vitro studies using human cell lines demonstrated that the compound exhibits cytotoxic effects at higher concentrations. The cytotoxicity was assessed through MTT assays, where IC50 values were determined to understand the concentration required for 50% cell viability reduction.

- Genotoxicity Testing : The compound underwent genotoxicity testing using the Ames test and micronucleus assays. Results showed no significant mutagenic effects at tested concentrations, indicating a favorable safety profile for further development.

Table 2: Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antimicrobial | Effective against Gram-positive bacteria |

| Cytotoxicity | IC50 values indicate cytotoxic potential |

| Genotoxicity | No significant mutagenic effects observed |

Applications in Research and Industry

Given its unique chemical structure and biological activity, this compound has potential applications in:

- Drug Discovery : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutic agents.

- Agricultural Chemistry : The antimicrobial properties suggest utility in crop protection products.

- Material Science : The compound's unique properties may also find applications in creating advanced materials with specific functional characteristics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.